N-(2-(Benzyloxy)phenyl)ethanethioamide
CAS No.:
Cat. No.: VC17571586
Molecular Formula: C15H15NOS
Molecular Weight: 257.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15NOS |
|---|---|
| Molecular Weight | 257.4 g/mol |
| IUPAC Name | N-(2-phenylmethoxyphenyl)ethanethioamide |
| Standard InChI | InChI=1S/C15H15NOS/c1-12(18)16-14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,18) |
| Standard InChI Key | SCGDPANUQGHGTM-UHFFFAOYSA-N |
| Canonical SMILES | CC(=S)NC1=CC=CC=C1OCC2=CC=CC=C2 |
Introduction
N-(2-(Benzyloxy)phenyl)ethanethioamide is a chemical compound that features a benzyloxy group attached to a phenyl ring, along with an ethanethioamide functional group. This compound can be classified as an aromatic thioamide, characterized by the presence of a sulfur atom bonded to a carbon atom that is also part of an amide group. The structure of this compound makes it of interest for potential biological activities and applications in medicinal chemistry.
Synthesis Methods
Several synthesis methods can be employed to prepare N-(2-(Benzyloxy)phenyl)ethanethioamide. These methods typically involve the reaction of appropriate precursors under controlled conditions to form the desired thioamide structure. For example, reactions involving Mannich-type condensations or other nucleophilic substitution reactions may be used to introduce the necessary functional groups.
Potential Applications
N-(2-(Benzyloxy)phenyl)ethanethioamide has potential applications in several fields, including medicinal chemistry. Interaction studies involving this compound could focus on its binding affinity with various biological targets such as enzymes or receptors. Preliminary studies might include assessing its activity in enzyme inhibition assays or receptor binding studies.
| Potential Applications | Description |
|---|---|
| Medicinal Chemistry | Enzyme inhibitors, receptor modulators |
| Biological Interactions | Binding affinity studies with enzymes or receptors |
| Therapeutic Uses | Potential therapeutic applications based on biological activity |
Comparison with Similar Compounds
N-(2-(Benzyloxy)phenyl)ethanethioamide shares structural similarities with other thioamide compounds. For example, N-(4-Bromophenyl)ethanethioamide contains a bromine substituent, which affects its reactivity due to the presence of a halogen. N-(2-Methylphenyl)ethanethioamide has a methyl group on the phenyl ring, altering steric hindrance and electronic properties. N-(4-Hydroxyphenyl)ethanethioamide features a hydroxyl group, enabling potential hydrogen bonding interactions.
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-Bromophenyl)ethanethioamide | Contains a bromine substituent on the phenyl ring | Exhibits different reactivity due to halogen presence |
| N-(2-Methylphenyl)ethanethioamide | Methyl group on the phenyl ring | Alters steric hindrance and electronic properties |
| N-(4-Hydroxyphenyl)ethanethioamide | Hydroxyl group on the phenyl ring | Potential for hydrogen bonding interactions |
Research Findings and Future Directions
Research on N-(2-(Benzyloxy)phenyl)ethanethioamide is focused on understanding its chemical properties and biological activities. Future studies could involve detailed structural analysis using spectroscopic methods (e.g., NMR, IR) and biological assays to assess its potential as a therapeutic agent. Additionally, modifications to the compound's structure could enhance its biological properties or specificity for certain targets.
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